An In-depth Technical Guide to 2-chloro-N-(4-propionylphenyl)acetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-chloro-N-(4-propionylphenyl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Profile and Physicochemical Properties
2-chloro-N-(4-propionylphenyl)acetamide is an organic compound featuring a central phenyl ring substituted with a propionyl group and an acetamide linker bearing a reactive chlorine atom. The presence of the electrophilic chloroacetyl group and the keto functionality makes it a versatile intermediate for further chemical modifications.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and DMF |
Strategic Synthesis Pathway
The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide can be logically achieved through a two-step process, starting from the commercially available 4-aminopropiophenone. This approach is analogous to the synthesis of similar N-(4-acylphenyl)acetamides.[1][2][3][4]
Step 1: Acylation of 4-aminopropiophenone
The primary amine of 4-aminopropiophenone is acylated using chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis workflow for 2-chloro-N-(4-propionylphenyl)acetamide.
Experimental Protocol:
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To a solution of 4-aminopropiophenone (1 equivalent) in a suitable dry solvent such as dichloromethane (DCM) or toluene, add a base like potassium carbonate or triethylamine (1.2 equivalents).
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Cool the mixture in an ice bath.
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Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.[1]
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Comprehensive Analytical Characterization
To ensure the identity and purity of the synthesized 2-chloro-N-(4-propionylphenyl)acetamide, a combination of spectroscopic and chromatographic techniques is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the ethyl protons of the propionyl group, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ketone, the carbon bearing the chlorine, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ketone, and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. |
The characterization would be similar to that of other N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides, which show distinct peaks for the amide NH, carbonyl groups, and aromatic protons in their respective spectra.[5]
Potential Applications in Drug Discovery and Development
The 2-chloro-N-(4-propionylphenyl)acetamide scaffold is a promising starting point for the development of novel therapeutic agents due to its structural motifs, which are present in various biologically active molecules.
Anti-inflammatory and Analgesic Agents
N-phenylacetamide derivatives are known to be key components in a number of anti-inflammatory drugs.[6] The core structure of the target compound is similar to that of some COX-II inhibitors, suggesting its potential as a lead compound for the development of new anti-inflammatory agents with potentially improved selectivity and side-effect profiles.
Antimicrobial Agents
Chloroacetamide derivatives have demonstrated a broad spectrum of antimicrobial activity.[6][7] The reactive chloroacetyl group can alkylate key biological nucleophiles in pathogens, leading to cell death. Further derivatization of 2-chloro-N-(4-propionylphenyl)acetamide could yield novel antibiotics or antifungal agents.[6]
Antidepressant and CNS-active Agents
The phenylacetamide scaffold has been explored for its potential in treating central nervous system disorders.[3] Modifications of the core structure could lead to compounds with activity as antidepressant agents.[3]
Caption: Potential therapeutic applications of 2-chloro-N-(4-propionylphenyl)acetamide.
Safety and Handling
As with all alpha-chloroacetamides, 2-chloro-N-(4-propionylphenyl)acetamide should be handled with care due to its potential toxicity.
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Hazard Classification: Based on data for similar compounds, it is expected to be toxic if swallowed and may cause skin and eye irritation.[8][9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][12] Work in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants, bases, and acids.[8][9][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-(4-propionylphenyl)acetamide represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The structural alerts for reactivity and potential toxicity necessitate careful handling and rigorous safety protocols. Researchers and drug development professionals are encouraged to use this information as a starting point for their own innovative research endeavors.
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Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 1-5. Retrieved from [Link]
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Williams, R., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1136-1148. Retrieved from [Link]
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Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 999583. Retrieved from [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1013-1018. Retrieved from [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 693-698. Retrieved from [Link]
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